5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSFTBYSLQGMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591897 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948579-72-4 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis with Pre-Functionalized Intermediates
This method leverages the classic Fischer indole synthesis, using a trifluoromethyl-containing phenylhydrazine precursor.
- Procedure :
- 4-Trifluoromethylphenylhydrazine is reacted with a β-keto acid (e.g., ethyl pyruvate) under acidic conditions (HCl/AcOH) to form the indole ring.
- Regioselective cyclization ensures the carboxylic acid group forms at the 3-position, while the -CF₃ group occupies the 5-position.
- Optimization :
Directed C-H Trifluoromethylation
A late-stage trifluoromethylation strategy modifies pre-formed indole-3-carboxylic acid derivatives.
- Procedure :
- Methyl indole-3-carboxylate is halogenated at the 5-position using N-bromosuccinimide (NBS) in DMF (yield: 85%).
- Copper-mediated trifluoromethylation with Umemoto’s reagent (CF₃+ source) introduces the -CF₃ group under mild conditions (CuI, 1,10-phenanthroline, DMF, 80°C).
- Ester hydrolysis with LiOH/THF/H₂O yields the final carboxylic acid (yield: 90–95%).
- Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination (5-Br) | NBS, DMF, 0°C → rt | 85 |
| Trifluoromethylation | CuI, 1,10-phen, CF₃ reagent | 62 |
| Hydrolysis | LiOH, THF/H₂O, 50°C | 93 |
Palladium-Catalyzed Cross-Coupling
This route utilizes cross-coupling to install the -CF₃ group post-indole formation.
- Procedure :
- 5-Bromoindole-3-carboxylic acid is synthesized via Leimgruber-Batcho indole synthesis.
- Palladium-catalyzed coupling with methyl chlorodifluoroacetate (CF₂COOMe) and a trifluoromethylation agent (e.g., CF₃SiMe₃) under CO atmosphere introduces the -CF₃ group.
- Challenges :
N-Substitution and Functional Group Interconversion
Adapted from Ullmann-type amination protocols, this method focuses on N-protected intermediates.
- Procedure :
- Methyl 1H-indole-3-carboxylate is N-alkylated using CuI/K₃PO₄ in DMF to introduce protecting groups (e.g., Boc).
- Electrophilic trifluoromethylation at the 5-position using Togni’s reagent (CF₃I) and catalytic AgNO₃.
- Deprotection and hydrolysis yield the target compound.
- Advantages :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Fischer Indole | Single-step cyclization | Limited substrate availability | 60–70 |
| C-H Trifluoromethylation | Late-stage functionalization | Requires halogenated precursors | 50–65 |
| Palladium Cross-Coupling | High regioselectivity | Costly catalysts, harsh conditions | 50–60 |
| Ullmann-Type Amination | Mild conditions, air-stable | Multi-step protection/deprotection | 70–80 |
Critical Challenges and Solutions
- Regioselectivity :
- Acid Sensitivity :
- Scale-Up Feasibility :
- Microwave-assisted Fischer indole synthesis reduces energy input and improves reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to form ketones.
Reduction: Reduction reactions can be carried out using common reducing agents under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: IBX and atmospheric oxygen are commonly used.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
1.1. Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of indole derivatives, including 5-(trifluoromethyl)-1H-indole-3-carboxylic acid. Research indicates that compounds with indole scaffolds exhibit significant neuroprotective effects against oxidative stress and neurodegenerative disorders. For instance, derivatives of indole-3-propionic acid have shown protective effects in models of Alzheimer's disease by preventing reactive oxygen species (ROS) damage and promoting neuronal survival .
| Compound | Activity | Model |
|---|---|---|
| This compound | Neuroprotection | SH-SY5Y cells |
| Indole-3-propionic acid | Neuroprotection | Aβ-mediated damage model |
| 5-Methoxy-indole carboxylic acid | MAO-B inhibition | Neurodegenerative models |
1.2. Cannabinoid Receptor Modulation
The trifluoromethyl group in this compound has been explored as a bioisosteric replacement in the design of ligands targeting the cannabinoid receptor CB1. Studies have demonstrated that CF3-containing compounds exhibit enhanced potency and metabolic stability compared to their nitro analogs, making them promising candidates for pain management therapies .
2.1. Herbicidal Activity
Indole derivatives, including this compound, have been investigated for their herbicidal properties as auxin receptor antagonists. These compounds mimic natural plant hormones, promoting selective weed control while minimizing damage to crops .
| Compound | Herbicidal Activity | Target |
|---|---|---|
| This compound | 60-97% inhibition | Dicotyledonous plants |
| Auxin mimics | Variable efficacy | Various weeds |
3.1. Synthesis of Functional Materials
The synthesis of this compound has been optimized for use in creating advanced materials, particularly in organic electronics and photonic devices. The unique electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials .
4.1. Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of various indole derivatives found that this compound significantly reduced cell death in SH-SY5Y cells exposed to oxidative stressors. The compound's mechanism was linked to its ability to inhibit MAO-B activity, thus reducing neurotoxic accumulation .
4.2. Case Study: Herbicide Development
In agricultural research, a series of indole derivatives were synthesized and tested for herbicidal activity against common weeds. The results indicated that those containing the trifluoromethyl group exhibited superior inhibition rates, supporting their potential use as environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of indole-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group (strong EWG) increases acidity and stability compared to -Cl or -F. This enhances binding to hydrophobic pockets in proteins, as seen in antitumor triazole-carboxylic acids .
- Positional Effects : Substituents at the 5-position (e.g., -CF₃, -Cl) are common in bioactive molecules, while 3-carboxylic acids facilitate hydrogen bonding in target interactions .
- Functional Group Modifications : Ester derivatives (e.g., ethyl carboxylates) are often used as prodrugs to improve bioavailability .
Antitumor Potential:
- Trifluoromethyl-Containing Analogs: Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit selective inhibition of c-Met kinase (GP = 68.09% against NCI-H522 lung cancer cells) .
- Fluoro- and Chloro-Substituted Indoles : 5-Fluoro-1H-indole-3-carboxylic acid derivatives have shown activity against tumor cell lines, with growth inhibition values (GP) up to 70% .
Biological Activity
5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6F3NO2
- Molecular Weight : 233.16 g/mol
This compound features an indole ring system, which is known for its role in various biological activities, combined with a carboxylic acid functional group and a trifluoromethyl substituent that enhances lipophilicity and binding interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group increases the binding affinity to target proteins by enhancing hydrophobic interactions. This compound has shown promise in various biological assays, particularly in the context of antiviral activities and enzyme inhibition.
Antiviral Activity
Recent studies have indicated that derivatives of indole-3-carboxylic acids exhibit significant antiviral properties, particularly against HIV-1 integrase. The introduction of the trifluoromethyl group has been associated with enhanced activity against this target. For example, structural optimizations have led to compounds with IC50 values as low as 0.13 μM, indicating potent inhibition of integrase strand transfer .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes. In particular, it has shown inhibitory effects on HIV-1 integrase by disrupting the interaction between integrase and LEDGF/p75, a cellular cofactor essential for viral integration .
Study on HIV-1 Integrase Inhibition
In a study focusing on indole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit HIV-1 integrase. The results demonstrated that modifications at the C2 and C3 positions significantly increased inhibitory potency compared to the parent compound .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Parent Compound | >100 | Baseline |
| Optimized Derivative | 0.13 | Integrase Strand Transfer Inhibition |
| Another Derivative | 0.85 | LEDGF/p75 Interaction Disruption |
Cytotoxicity Assays
Cytotoxicity assays conducted on various derivatives indicated that many compounds exhibited low toxicity profiles with CC50 values greater than 100 μM, suggesting a favorable therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(trifluoromethyl)-1H-indole-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and trifluoromethyl-containing reagents. Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is a common approach . To improve yields, optimize stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), monitor reaction progress via TLC, and employ purification techniques like recrystallization or column chromatography using polar aprotic solvents.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and trifluoromethyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHFNO, MW 229.16) .
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Refer to Safety Data Sheets (SDS) for hazard information (e.g., skin/eye irritation risks). Use PPE (gloves, lab coat) and work in a fume hood. Dispose of waste via certified chemical disposal services .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodological Answer : Determine solubility in DMSO (common stock solvent) via gravimetric analysis. Assess stability in buffer solutions (e.g., PBS, pH 7.4) using UV-Vis spectroscopy over 24–72 hours. For low solubility, consider sonication or co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Control for off-target effects via siRNA knockdown or competitive binding studies. Analyze physicochemical properties (e.g., LogP = 1.63, PSA = 90.39 Ų) to assess membrane permeability discrepancies .
Q. How can X-ray crystallography be applied to determine the conformational stability of this compound?
- Methodological Answer : Grow single crystals via vapor diffusion using ethanol/water mixtures. Collect diffraction data (e.g., Cu-Kα radiation, 293 K) and refine structures using SHELXL. Validate hydrogen bonding and π-stacking interactions (e.g., indole ring planarity) with software like Mercury .
Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in drug discovery?
- Methodological Answer : Synthesize analogs with modifications at the indole 2- or 5-positions (e.g., halogenation, alkylation). Test in target-specific assays (e.g., kinase inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing CF) with activity .
Q. What experimental approaches are recommended for investigating metabolic stability in preclinical models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
